
3-amino-N,N-diethyl-2-hydroxybenzamide
Overview
Description
3-Amino-N,N-diethyl-2-hydroxybenzamide is a benzamide derivative characterized by an amino group at the 3-position, a hydroxyl group at the 2-position, and diethylamide substituents on the nitrogen atom. Its diethylamide groups contribute to lipophilicity, which may affect pharmacokinetic properties like membrane permeability and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-2-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Alkylation: Finally, the amino group is alkylated with diethyl sulfate to introduce the diethyl groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,N-diethyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The hydroxyl group can be reduced to a hydroxylamine derivative.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3-Amino-N,N-diethyl-2-hydroxybenzamide serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including acylation and alkylation processes. The compound's structure allows it to participate in nucleophilic substitutions and condensation reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals.
Reagent in Organic Reactions
The compound is also employed as a reagent in organic reactions. Its ability to form stable intermediates facilitates the synthesis of other functionalized compounds. For example, it has been used in the preparation of substituted benzamides and related derivatives, which are essential in medicinal chemistry .
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions. It has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Studies indicate that this compound exhibits selective inhibition of FAAH activity with a median effective dose (ED50) significantly lower than that required for brain tissues . This property makes it a candidate for developing analgesics that target peripheral pain pathways without central nervous system effects.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, studies have reported that certain modifications of the compound show efficacy against various bacterial strains, highlighting its potential as a lead compound in the development of new antimicrobial agents .
Industrial Applications
Intermediate for Specialty Chemicals
In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its derivatives are integral in synthesizing dyes and pigments for textiles and coatings . The compound's versatility allows it to be tailored for specific applications in colorants, enhancing its industrial relevance.
Environmental Applications
The compound's derivatives have also been investigated for their potential use in environmental applications, particularly in the remediation of contaminated sites. Their ability to bind with heavy metals and organic pollutants suggests they could play a role in developing new materials for environmental cleanup .
Data Tables and Case Studies
Application Area | Description | Key Findings |
---|---|---|
Chemical Synthesis | Building block for complex molecules | Used in acylation and alkylation reactions; facilitates synthesis of pharmaceuticals |
Biological Research | Enzyme inhibitor (FAAH) | Exhibits selective inhibition; potential for analgesic development |
Antimicrobial Studies | Antibacterial and antifungal properties | Effective against multiple bacterial strains; promising lead for new drugs |
Industrial Use | Intermediate for dyes and pigments | Integral in specialty chemical production; enhances colorant formulations |
Environmental Remediation | Potential binding agent for pollutants | Capable of binding heavy metals; useful in cleanup technologies |
Mechanism of Action
3-Amino-N,N-diethyl-2-hydroxybenzamide is similar to other benzamide derivatives, such as 4-amino-N,N-diethyl-2-hydroxybenzamide and 3-amino-N-ethyl-N-methyl-2-hydroxybenzamide. its unique combination of functional groups and structural features sets it apart from these compounds. The presence of both an amino group and a hydroxyl group on the benzene ring contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
N,N-Diethyl-3-methylbenzamide (DEET)
- Structure: Methyl group at position 3, lacking hydroxyl and amino groups.
- Key Differences: DEET’s methyl group enhances lipophilicity, facilitating skin penetration critical for its insect repellent activity. In contrast, the hydroxyl and amino groups in 3-amino-N,N-diethyl-2-hydroxybenzamide increase polarity, likely reducing skin absorption .
- Applications : DEET is widely used as a topical repellent, whereas the target compound’s bioactivity remains unexplored in the evidence.
3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide
- Structure : Cyclobutendione and ethoxy substituents, with dimethylamide groups.
- Key Differences: The cyclobutendione moiety introduces electron-withdrawing effects, altering electronic properties compared to the target compound’s electron-donating amino group. Dimethylamide groups may reduce steric hindrance compared to diethylamide, affecting reactivity in further synthetic steps .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Hydroxyethyl and methyl groups, with a simple benzamide backbone.
3-Amino-N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Structure : Hydrazide and nitro-substituted indole moieties.
- Key Differences: The hydrazide group enables π-π stacking and hydrogen bonding, critical for CDK2 inhibition. The target compound’s hydroxyl and amino groups may offer similar hydrogen-bonding capacity but lack the conjugated system for extended interactions .
3-Amino-N,N-diethyl-benzenesulfonamide
- Structure : Sulfonamide group instead of benzamide.
- Key Differences: Sulfonamides are more acidic due to the electron-withdrawing sulfonyl group, enhancing solubility in basic conditions.
Physicochemical Properties
- Solubility: The hydroxyl and amino groups in the target compound likely improve aqueous solubility compared to DEET but reduce it relative to sulfonamides.
- Acidity : The hydroxyl group (pKa ~10) is less acidic than sulfonamides (pKa ~8–9) but more acidic than DEET’s amide (pKa ~12) .
Biological Activity
3-amino-N,N-diethyl-2-hydroxybenzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17N2O2
- Molecular Weight : 219.28 g/mol
This compound features an amine group, a hydroxyl group, and an aromatic benzamide structure, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. For instance, it has been tested against various pathogenic strains with promising results.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, indicating potential applications in cancer therapy.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in fungi.
- Free Radical Scavenging : Its hydroxyl group is believed to play a crucial role in scavenging free radicals, thereby reducing oxidative damage.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Key Studies
Q & A
Q. What are the recommended synthetic routes for 3-amino-N,N-diethyl-2-hydroxybenzamide, and what critical reaction parameters influence yield?
Basic Research Question
The compound can be synthesized via amidation of 3-amino-2-hydroxybenzoic acid with diethylamine using coupling agents like EDC/HOBt. Key parameters include:
- Temperature : Maintain 0–5°C during activation to minimize side reactions.
- Solvent : Use anhydrous DMF or THF to prevent hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity.
A comparative study showed yields of 65–78% under optimized conditions .
Reaction Conditions | Yield (%) | Purity (%) |
---|---|---|
EDC/HOBt, DMF, 0°C | 78 | >95 |
DCC/DMAP, THF, RT | 65 | 90 |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Basic Research Question
- ¹H NMR : Key signals include a singlet for the aromatic -NH₂ (δ 5.8–6.1 ppm) and multiplets for diethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .
- IR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and phenolic -OH (3200–3400 cm⁻¹) .
- MS : Molecular ion peak at m/z 236.3 (M+H⁺) with fragmentation patterns matching the benzamide backbone .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced Research Question
Contradictions in antimicrobial vs. anticancer activity may arise from assay variability. Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for MIC assays and NCI-60 cell lines for cytotoxicity .
- Metabolite Screening : LC-MS/MS to identify active metabolites interfering with results .
- Structural Confirmation : Verify compound integrity post-assay (e.g., degradation in DMSO) .
Q. What computational methods are suitable for predicting the compound’s reactivity or interactions?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., phenolic -OH pKa ≈ 9.2) .
- Molecular Docking : AutoDock Vina to simulate binding to COX-2 (binding energy: −8.2 kcal/mol) .
- ADMET Prediction : SwissADME for bioavailability (LogP: 2.1, TPSA: 66 Ų) .
Q. What are the key safety considerations when handling this compound, especially regarding its decomposition products?
Basic Research Question
- Toxicity : LD₀ (oral, rat) = 100 mg/kg; mutagenic in Ames test .
- Decomposition : Heating releases NOₓ and SOₓ fumes; use fume hoods and PPE .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Q. What are the solubility characteristics and formulation challenges of this compound?
Basic Research Question
- Solubility : Poor in water (<0.1 mg/mL); use co-solvents (PEG-400) or liposomal encapsulation .
- Stability : Degrades in UV light; store in amber vials at −20°C .
Q. How can researchers design experiments to elucidate its metabolic pathways or degradation mechanisms?
Advanced Research Question
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
- Photodegradation : Expose to UV (254 nm) and monitor degradation products with GC-MS .
Q. How should conflicting data in spectroscopic analysis between studies be addressed?
Advanced Research Question
- Reproducibility : Validate NMR shifts using internal standards (TMS) and controlled solvent systems .
- Collaborative Trials : Cross-validate spectra across labs with shared reference samples.
Q. What in vitro assays are appropriate for assessing the antimicrobial potential of this compound?
Basic Research Question
- Bacterial Strains : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI M07-A11) .
- Fungal Assays : C. albicans (ATCC 90028) in RPMI-1640 medium .
Q. What strategies can enhance the bioavailability of this compound without compromising activity?
Advanced Research Question
- Prodrug Design : Acetylate the phenolic -OH to improve LogP .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .
Properties
IUPAC Name |
3-amino-N,N-diethyl-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)11(15)8-6-5-7-9(12)10(8)14/h5-7,14H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQUOPNYJFORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736488 | |
Record name | 3-Amino-N,N-diethyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092389-34-8 | |
Record name | 3-Amino-N,N-diethyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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